molecular formula C21H16N2OS B2807986 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide CAS No. 303796-72-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B2807986
CAS No.: 303796-72-7
M. Wt: 344.43
InChI Key: ODRLUHOHWGGJSN-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide is a synthetic organic compound featuring a benzothiazole core linked to a benzamide group. Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry research, known for their diverse biological activities and presence in various pharmacologically active molecules . This specific compound belongs to a structural family that is actively investigated for its potential to interact with key biological targets. Structurally related N-benzoylbenzothiazole analogs have been explored as novel antagonists for ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Furthermore, benzothiazole-containing scaffolds are prominent in the development of dual inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant in pain and inflammation research . Researchers value this chemical structure for its potential in structure-activity relationship (SAR) studies and as a building block in the design of multitarget-directed ligands. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-8-2-3-9-15(14)20(24)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRLUHOHWGGJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves multi-step processes that include the initial synthesis of the benzothiazole core followed by functionalization at the 2-position. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
In synthetic chemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide serves as a crucial building block for the synthesis of more complex molecules. The benzothiazole moiety is known for its ability to participate in various chemical reactions, making it a versatile component in organic synthesis.

Novel Compound Development
Recent studies have focused on synthesizing derivatives of benzothiazole compounds, including this compound. These derivatives have shown promising results in biological evaluations, particularly regarding their antimicrobial and anti-inflammatory properties .

Biological Applications

Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth by targeting specific enzymes involved in cell wall biosynthesis. For instance, it has shown activity against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is essential for the bacteria's survival .

Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and inhibition of tumor growth factors .

Medical Applications

Drug Development
Given its bioactive properties, this compound is being explored as a candidate for drug development. Its interactions with biological targets make it suitable for treating infectious diseases and certain types of cancer. The ongoing research aims to elucidate its mechanism of action and optimize its efficacy as a therapeutic agent.

Industrial Applications

Material Science
In the industrial sector, this compound can be utilized in the development of new materials such as polymers and coatings. Its chemical stability and reactivity allow it to be incorporated into various formulations that require enhanced performance characteristics .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Mycobacterium tuberculosis through DprE1 inhibition
Study 2Anticancer PropertiesInduced apoptosis in cancer cell lines; potential for further drug development
Study 3Synthetic ChemistryHighlighted the compound's role as a building block for complex organic syntheses

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For instance, it may act as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication . The pathways involved often include the disruption of cellular processes leading to cell death in microbes or cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-(benzothiazol-2-yl)benzamide derivatives. Key structural analogs include:

Compound Name Substituents/Modifications Key Properties/Applications References
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) No methyl group on benzamide NLO materials, crystal growth studies
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) Fluorine at benzamide ortho-position Enhanced thermal stability, optical properties
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide Butoxy group at benzamide para-position Increased lipophilicity (XLogP3 = 6.1)
2-Methoxy-N-[4-(6-methylbenzothiazol-2-yl)phenyl]benzamide Methoxy and 6-methylbenzothiazole substitutions Improved steric hindrance, electronic effects
2-[(6-Methylbenzothiazol-2-yl)amino]-N-[...]nicotinamide Nicotinamide linker with thiazolidinone moiety Antimicrobial activity (Gram-positive bacteria)

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in 2-BTFBA) : Improve thermal stability (decomposition temperature >250°C) and optical polarizability, making them superior for NLO applications compared to the methyl-substituted target compound .
  • Alkoxy Chains (e.g., butoxy in ): Increase lipophilicity (XLogP3 = 6.1 vs.
  • Methyl/Methoxy Substitutions : The 2-methyl group in the target compound balances steric effects and electronic donation, whereas methoxy analogs () exhibit stronger hydrogen-bonding capacity due to the oxygen lone pairs .

Spectroscopic Data :

  • 1H NMR : The target compound shows a singlet at δ 2.5 ppm for the methyl group, absent in 2-BTBA. Aromatic protons resonate between δ 7.2–8.3 ppm, consistent with benzothiazole systems .
  • X-ray Crystallography : Confirms planar geometry with dihedral angles of 10–15° between benzothiazole and benzamide rings, similar to 2-BTBA .
Computational and Analytical Insights
  • The target compound’s methyl group may hinder similar binding due to steric clashes .
  • Software Tools : Structures were validated using SHELX () and ORTEP-3 (), ensuring accurate refinement of crystallographic data .

Q & A

Q. What are the optimal synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide?

The synthesis typically involves coupling 2-aminobenzothiazole derivatives with acyl chlorides under reflux conditions. For example, analogous compounds like N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide are synthesized by reacting 2-aminobenzothiazole with phenylacetyl chloride in chloroform or dichloromethane, using triethylamine as a base . Solvent choice (e.g., DMF, dichloromethane) and catalyst selection (e.g., Cu(I) for click chemistry) significantly influence yield and purity .

Q. How can spectroscopic techniques confirm the compound’s structure and purity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying aromatic proton environments and carbonyl/amide linkages. For instance, 1H^1H NMR of similar benzothiazole derivatives shows peaks at δ 7.2–8.5 ppm for aromatic protons and δ 2.3–2.6 ppm for methyl groups .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~1550 cm1^{-1} (benzothiazole C=N) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass data (e.g., molecular ion peaks at m/z 348.1 for analogous compounds) .

Q. What preliminary biological activities are associated with this compound?

Benzothiazole derivatives exhibit inhibitory activity against enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), crucial in anaerobic metabolism . Anti-inflammatory and anticancer potential is hypothesized based on structural analogs, such as N-(benzo[d]thiazol-2-yl) derivatives showing inhibition of COX-2 and cancer cell proliferation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Substituent Variation : Replace the methyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., methoxy) groups to assess effects on bioactivity. Evidence from triazole-benzothiazole hybrids shows that 4-bromophenyl substituents enhance anticancer activity .
  • Bioisosteric Replacement : Substitute the benzothiazole ring with benzimidazole or oxadiazole moieties to study binding affinity changes .
  • Docking Studies : Use software like AutoDock to predict interactions with targets (e.g., EGFR or COX-2). For example, docking of compound 9c (a structural analog) revealed hydrogen bonding with Thr766 and hydrophobic interactions with Leu694 in EGFR .

Q. What strategies resolve contradictions in biological data across studies?

  • Meta-Analysis : Compare IC50_{50} values of benzothiazole derivatives against common targets (e.g., Table 1).
  • Experimental Reproducibility : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For instance, anti-inflammatory activity of benzothiazole-acetamide hybrids varies significantly with solvent polarity .

Q. Table 1: Comparative Bioactivity of Benzothiazole Derivatives

CompoundTargetIC50_{50} (µM)Reference
N-[2-(Benzothiazolyl)phenyl]-2-methylbenzamideCOX-212.3 ± 1.2
9c (4-bromophenyl analog)EGFR0.45 ± 0.08
N-(6-fluoro-benzothiazol-2-yl)-3-methylbenzamidePFOR8.9 ± 0.7

Q. How can computational methods optimize reaction conditions for synthesis?

  • DFT Calculations : Predict thermodynamic stability of intermediates. For example, the amide bond formation in benzothiazole derivatives is favored at ΔG < −20 kcal/mol .
  • Machine Learning : Train models on datasets (e.g., reaction yields vs. solvent polarity, temperature) to predict optimal conditions.

Methodological Guidance

Q. How to troubleshoot low yields in amide coupling reactions?

  • Catalyst Screening : Test Pd(OAc)2_2 or HATU for improved efficiency .
  • Purification : Use column chromatography with ethyl acetate/hexane (3:7) or recrystallization in methanol .

Q. What analytical techniques validate enzyme inhibition mechanisms?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD_D = 2.1 nM for benzothiazole-PFOR interaction) .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to enzymes .

Data Contradictions and Solutions

  • Variability in Anticancer Activity : Discrepancies in IC50_{50} values may arise from cell line-specific expression of drug transporters. Use CRISPR knockouts (e.g., ABCB1) to isolate compound efficacy .
  • Divergent NMR Peaks : Proton exchange in DMSO-d6_6 can broaden peaks. Re-run spectra in CDCl3_3 for sharper signals .

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